

An In-depth Technical Guide to IRDye 700DX for Molecular Imaging

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Compound of Interest

Compound Name: *Irdye 700DX*

Cat. No.: *B8822846*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **IRDye 700DX**, a near-infrared (NIR) fluorescent dye, for its application in molecular imaging. It is designed to equip both new and experienced users with the necessary knowledge to effectively utilize this powerful tool in their research.

Introduction to IRDye 700DX

IRDye 700DX is a water-soluble silicon-phthalocyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum.^{[1][2]} Its exceptional photostability and high fluorescence intensity make it an ideal candidate for a variety of molecular imaging applications.^{[2][3]} A key application of **IRDye 700DX** is in photoimmunotherapy (PIT), where the dye is conjugated to a monoclonal antibody to specifically target cancer cells.^[4] Upon irradiation with near-infrared light, the dye induces rapid cell death.^[4] Beyond PIT, its fluorescent properties are leveraged for sensitive detection in techniques such as Western blotting, fluorescence microscopy, and in vivo imaging.^{[5][6]}

Core Properties of IRDye 700DX

The utility of **IRDye 700DX** in molecular imaging is underpinned by its distinct photophysical properties. A summary of these quantitative characteristics is presented below for easy reference and comparison.

Property	Value	Reference
Maximum Excitation Wavelength ($\lambda_{\text{max,abs}}$)	689 nm	[7][8]
Maximum Emission Wavelength ($\lambda_{\text{max,em}}$)	699 - 702 nm	[7][8]
Molar Extinction Coefficient (ϵ)	165,000 M ⁻¹ cm ⁻¹	[9]
Molecular Weight	1954.22 g/mol	[10]
Solubility	Excellent in water	[2][3]

Experimental Applications and Protocols

IRDye 700DX can be effectively employed in a range of standard molecular biology and imaging techniques. Detailed methodologies for key applications are provided below.

Antibody and Protein Labeling with **IRDye 700DX NHS Ester**

The most common method for labeling antibodies and other proteins with **IRDye 700DX** is through the use of an N-hydroxysuccinimide (NHS) ester derivative. This chemistry targets primary amines (e.g., on lysine residues) to form a stable amide bond.

Materials:

- Antibody or protein to be labeled (in a buffer free of primary amines, such as PBS)
- **IRDye 700DX NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO)
- Purification column (e.g., desalting column)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Protocol:

- Prepare the Antibody/Protein: Dissolve the antibody or protein in the reaction buffer at a concentration of 1-2 mg/mL.
- Prepare the Dye: Immediately before use, dissolve the **IRDye 700DX** NHS ester in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
- Labeling Reaction: Add the dissolved dye to the antibody/protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 3:1 to 5:1 molar excess of dye is recommended.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Remove the unreacted dye from the labeled antibody/protein using a desalting column according to the manufacturer's instructions.
- Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 689 nm (for the dye). A dye-to-protein ratio of 1.5-2.5 is often preferred.^[7]
- Storage: Store the labeled conjugate at 4°C, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.^[7]

Western Blotting

IRDye 700DX-conjugated secondary antibodies enable sensitive, quantitative, and multiplexed detection of proteins on Western blots.

Materials:

- PVDF or nitrocellulose membrane with transferred proteins
- Blocking buffer (e.g., Odyssey Blocking Buffer)
- Primary antibody
- **IRDye 700DX**-conjugated secondary antibody

- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Near-infrared imaging system (e.g., LI-COR Odyssey)

Protocol:

- Blocking: Following protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[\[11\]](#)
- Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
- Secondary Antibody Incubation: Dilute the **IRDye 700DX**-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.[\[12\]](#)
- Final Washes: Wash the membrane three to four times for 5-10 minutes each with wash buffer, protected from light.[\[11\]](#)
- Imaging: Image the blot on a near-infrared imaging system equipped with the appropriate filters for the 700 nm channel.

In Vivo Imaging

IRDye 700DX conjugates can be used for non-invasive imaging of biological processes in living animals, particularly in cancer research.

Materials:

- Animal model (e.g., mouse with tumor xenograft)
- **IRDye 700DX**-labeled targeting molecule (e.g., antibody, peptide)
- In vivo imaging system with NIR fluorescence capabilities

- Anesthesia

Protocol:

- **Probe Administration:** Administer the **IRDye 700DX**-labeled probe to the animal, typically via intravenous injection. The optimal dose and timing will depend on the specific probe and model.
- **Anesthesia:** Anesthetize the animal according to approved institutional protocols.
- **Imaging:** Place the animal in the in vivo imaging system. Acquire fluorescence images at various time points post-injection to monitor the biodistribution and target accumulation of the probe. Use an excitation source around 690 nm and an appropriate emission filter.^[4]
- **Data Analysis:** Quantify the fluorescence signal in the region of interest (e.g., tumor) over time to assess probe targeting and retention.

Fluorescence Microscopy

IRDye 700DX is suitable for various fluorescence microscopy applications, including immunofluorescence staining of cells and tissues.

Materials:

- Fixed and permeabilized cells or tissue sections on slides
- Primary antibody
- **IRDye 700DX**-conjugated secondary antibody
- Wash buffer (e.g., PBS)
- Mounting medium
- Fluorescence microscope with appropriate filters for the 700 nm channel

Protocol:

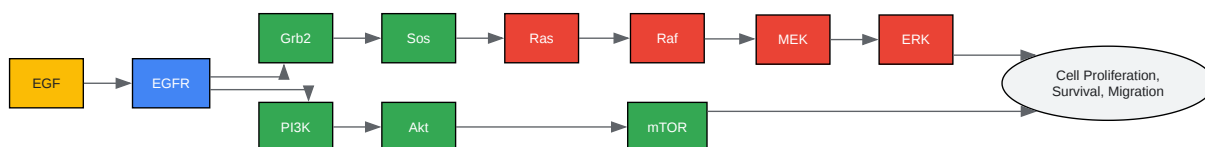
- **Blocking:** Block the samples with a suitable blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes at room temperature.
- **Primary Antibody Incubation:** Incubate the samples with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- **Washing:** Wash the samples three times with wash buffer.
- **Secondary Antibody Incubation:** Incubate the samples with the **IRDye 700DX**-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- **Final Washes:** Wash the samples three times with wash buffer, protected from light.
- **Mounting:** Mount the samples with an appropriate mounting medium.
- **Imaging:** Acquire images using a fluorescence microscope equipped with a light source and filter set compatible with **IRDye 700DX**'s excitation and emission spectra.

Signaling Pathways and Experimental Workflows

IRDye 700DX is frequently used to study cell signaling pathways implicated in cancer, such as those initiated by the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

EGFR Signaling Pathway

EGFR activation triggers multiple downstream cascades that regulate cell proliferation, survival, and migration.^{[5][13]}

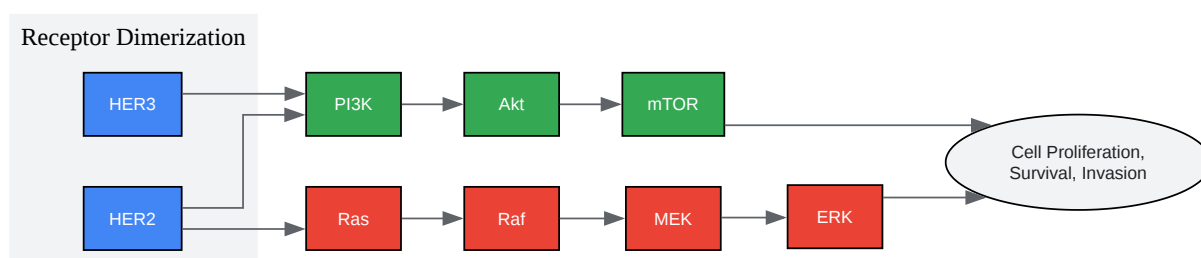


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Caption: Simplified EGFR signaling pathway.

HER2 Signaling Pathway

HER2, a member of the EGFR family, is a key driver in a significant portion of breast cancers and activates similar downstream pathways to promote tumor growth.[14]



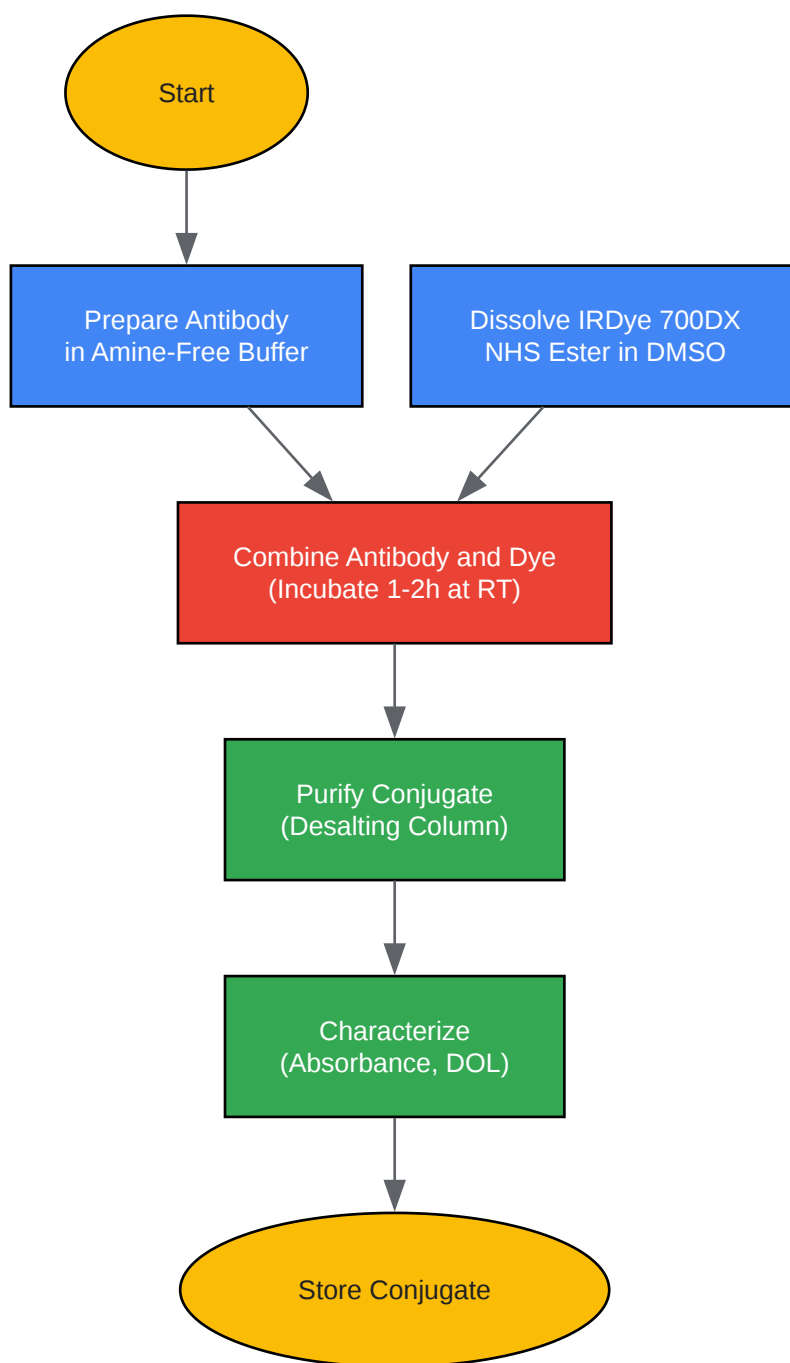
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Caption: Key pathways in HER2 signaling.

Experimental Workflows

Visualizing the sequence of steps in a typical molecular imaging experiment can aid in planning and execution.

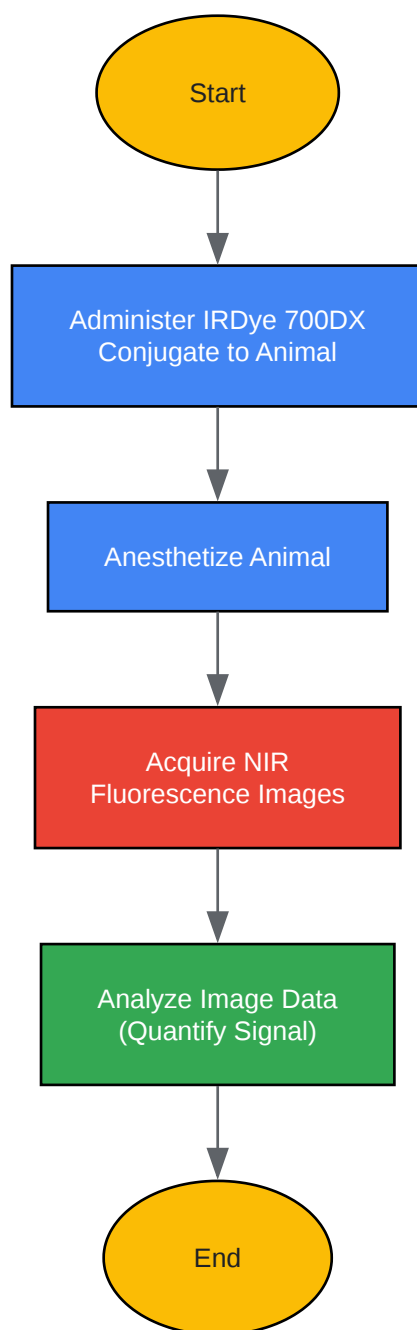
Workflow for Antibody Conjugation and Purification:



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Caption: Antibody labeling workflow.

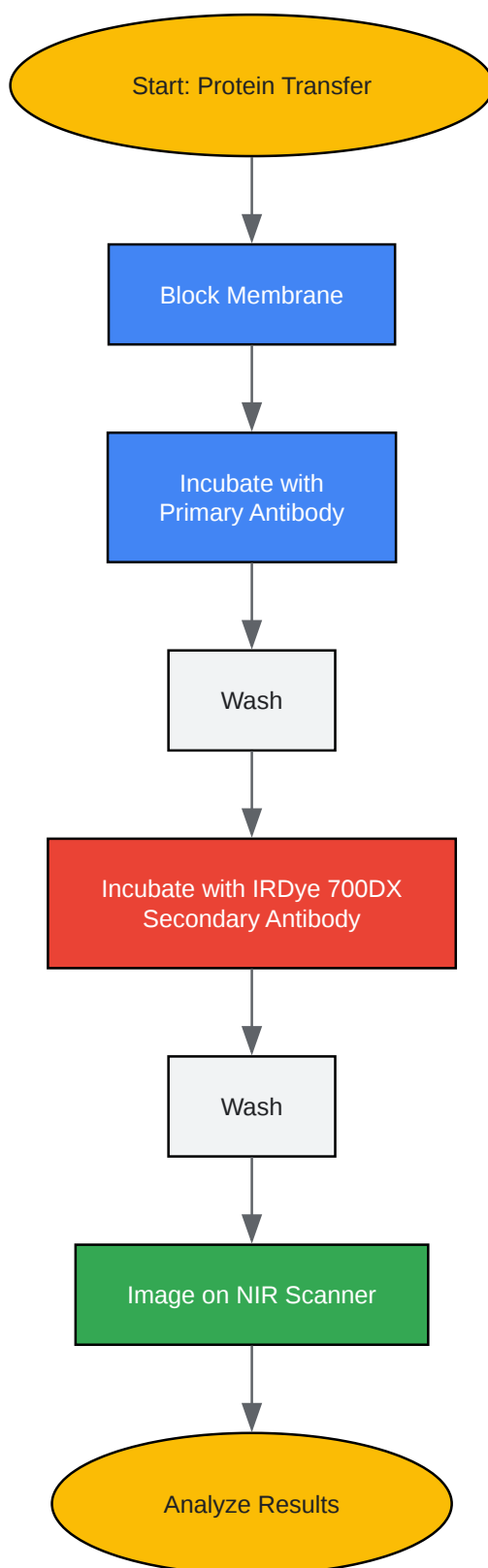
Workflow for In Vivo Fluorescence Imaging:



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Caption: In vivo imaging workflow.

Workflow for Fluorescent Western Blotting:



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Caption: Fluorescent Western blotting workflow.

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